
3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Overview
Description
“3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid” is a chemical compound with the molecular formula C10H13NO5 . It has a molecular weight of 227.22 g/mol . The IUPAC name for this compound is 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid . It is typically stored as a powder .
Synthesis Analysis
The synthesis of compounds similar to “3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid” has been reported in the literature . The proposed mechanism involves the initial deprotonation of the tert-butoxycarbonyl (BocNH) group, followed by O-bridge opening, an acid-base equilibrium, and finally an alkoxyaluminate elimination .
Molecular Structure Analysis
The InChI code for “3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid” is 1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) . The canonical SMILES representation is CC©©OC(=O)NC1=C(OC=C1)C(=O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid” include a molecular weight of 227.21 g/mol , a topological polar surface area of 88.8 Ų , and a rotatable bond count of 4 . The compound is predicted to have a boiling point of 305.0±27.0 °C and a density of 1.307±0.06 g/cm3 .
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This is particularly important in the context of increasing microbial resistance to currently available antimicrobial medicines .
Medicinal Chemistry
In the realm of medicinal chemistry, furan derivatives have taken on a special position . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Organic Chemistry
Furan derivatives offer a wide range of prospects in the field of organic chemistry due to the numerous methods by which they can be made and their numerous structural reactions .
Synthesis of Dipeptides
tert-Butyloxycarbonyl-protected amino acid ionic liquids, including 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid, have been used in dipeptide synthesis . They have been found to enhance amide formation, giving the dipeptides in satisfactory yields in a short amount of time .
Therapeutic Advantages
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Organic Synthesis
Amino acid ionic liquids (AAILs), including 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid, can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZNSNPSQJFTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676500 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid | |
CAS RN |
655255-06-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

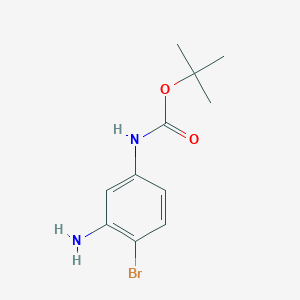
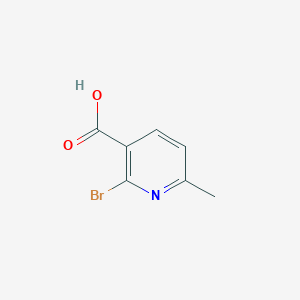
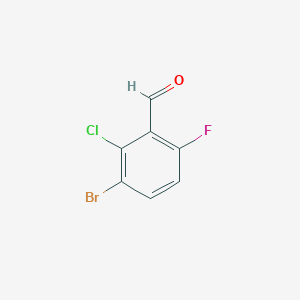
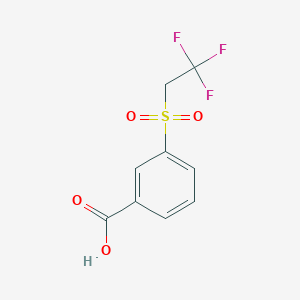
![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)


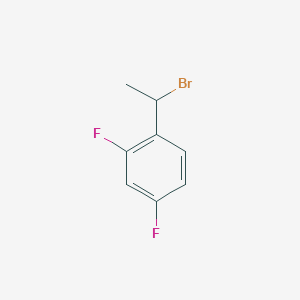
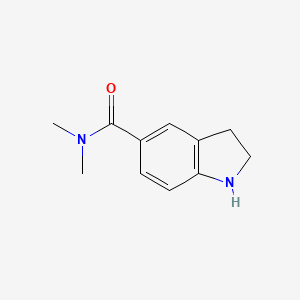
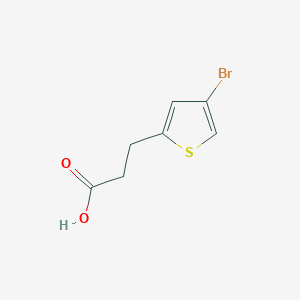
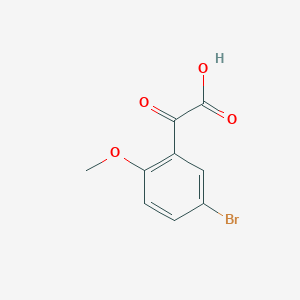
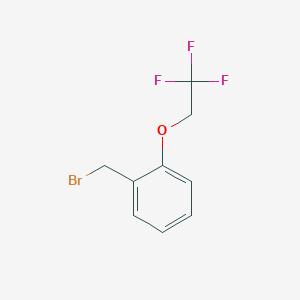
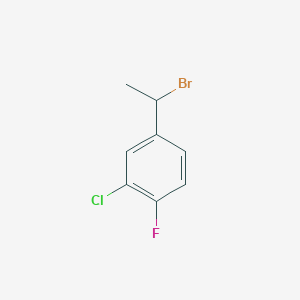
![2-[4-(Bromomethyl)phenoxy]acetonitrile](/img/structure/B1372963.png)